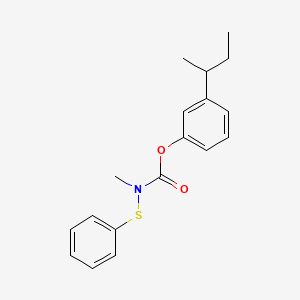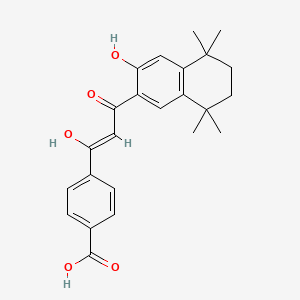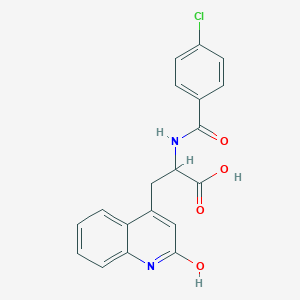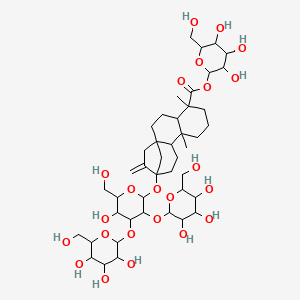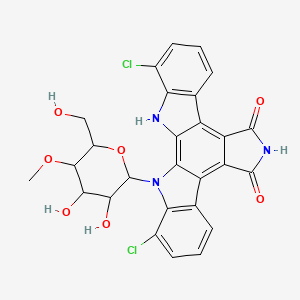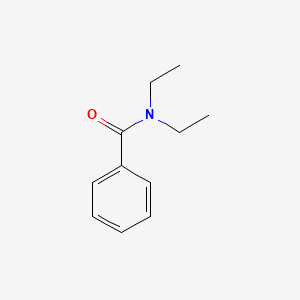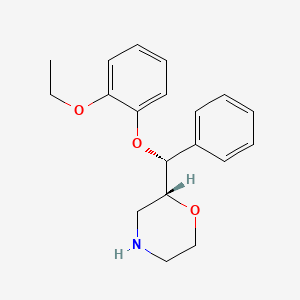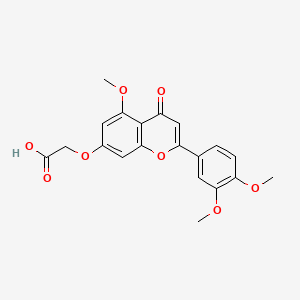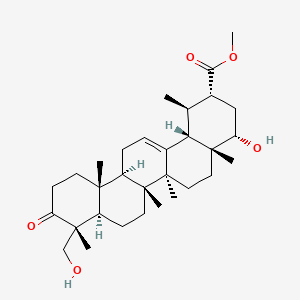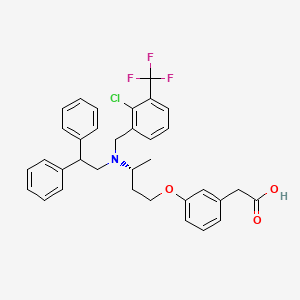
Acide libre RGX-104
Vue d'ensemble
Description
Applications De Recherche Scientifique
Abequolixron has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study LXR agonists and their effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapy agent.
Medicine: Currently being evaluated in clinical trials for its efficacy in treating various cancers, including non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC)
Mécanisme D'action
Target of Action
RGX-104 is a potent agonist of the liver-X nuclear hormone receptor (LXR) . The primary targets of RGX-104 are the LXR and the ApoE gene, which it activates via transcriptional modulation .
Mode of Action
RGX-104 modulates innate immunity through the transcriptional activation of the ApoE gene . The activated ApoE binds to its receptor, LRP8, which results in robust inhibition of angiogenesis and depletion of myeloid-derived suppressor cells (MDSCs). This process subsequently activates cytotoxic T-lymphocytes .
Biochemical Pathways
The activation of the ApoE gene by RGX-104 leads to a series of downstream effects. The binding of ApoE to its receptor LRP8 inhibits angiogenesis, a process crucial for tumor growth and metastasis. It also depletes MDSCs, immune cells that suppress the cytotoxic T-lymphocytes that are essential for immune responses against cancer cells .
Result of Action
The action of RGX-104 results in significant anti-tumor activity. The depletion of MDSCs and the activation of cytotoxic T-lymphocytes lead to an enhanced immune response against cancer cells . In a phase 1b trial, RGX-104 demonstrated a disease control rate of 40% with a confirmed partial response in a patient with platinum-refractory small cell lung cancer .
Action Environment
The efficacy of RGX-104 can be influenced by the tumor microenvironment. For instance, the presence of MDSCs, which are associated with resistance to both checkpoint inhibitors and chemotherapy, provides a rationale for combination therapy with RGX-104 . Furthermore, the combination of RGX-104 with taxanes has been shown to counteract MDSC-associated taxane resistance, thereby increasing clinical efficacy .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'abequolixron implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, l'oxydation et les réactions de réduction dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle d'abequolixron impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs à grande échelle et la garantie de la pureté et de la constance du produit final. Les méthodes industrielles spécifiques sont exclusives et non disponibles publiquement .
Analyse Des Réactions Chimiques
Types de réactions
L'abequolixron subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, l'hydroxyde de sodium). Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools .
Applications de recherche scientifique
L'abequolixron a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Médecine : Actuellement évalué dans des essais cliniques pour son efficacité dans le traitement de divers cancers, notamment le cancer du poumon non à petites cellules (CPNPC) et le cancer du poumon à petites cellules (CPPC)
Mécanisme d'action
L'abequolixron exerce ses effets en activant le récepteur X du foie (LXR), qui à son tour active l'expression de l'apolipoprotéine E (APOE). Cette activation conduit à l'inhibition de l'angiogenèse tumorale, à l'épuisement des cellules suppressives dérivées des myéloïdes (MDSC) et à l'activation des lymphocytes T cytotoxiques (CTL). Ces actions améliorent collectivement la réponse immunitaire antitumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
Ompenaclid (RGX-202) : Un inhibiteur oral de petite molécule de SLC6A8 qui induit l'apoptose des cellules cancéreuses du côlon.
Unicité de l'abequolixron
L'abequolixron est unique en raison de son mécanisme d'action spécifique en tant qu'agoniste LXR ciblant la dysrégulation de l'APOE. Ce mécanisme unique lui permet de moduler la réponse immunitaire et d'inhiber la croissance tumorale par le biais de multiples voies, ce qui en fait un candidat prometteur pour la thérapie contre le cancer .
Propriétés
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDYOBXVOTSA-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-54-2 | |
| Record name | SB 742881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequolixron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABEQUOLIXRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



